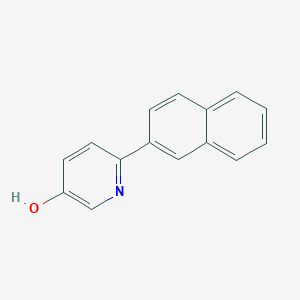
4-(3-Cyanophenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyanophenyl)-2-methoxyphenol, 95% is a compound of the phenol family, and is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, and has a melting point of between 83-86 °C. This compound is used as a reagent in organic synthesis, and is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals.
科学的研究の応用
4-(3-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in organic synthesis, as it is able to promote the formation of a variety of different products. Additionally, this compound is used to study the mechanism of action of various drugs, as it can be used to inhibit the activity of certain enzymes.
作用機序
The mechanism of action of 4-(3-Cyanophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including some of the enzymes involved in the metabolism of drugs. It is also believed to act as a competitive inhibitor of certain enzymes, as it has been shown to bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyanophenyl)-2-methoxyphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been shown to have an antifungal effect, as it has been shown to inhibit the growth of certain fungal species.
実験室実験の利点と制限
The advantages of using 4-(3-Cyanophenyl)-2-methoxyphenol, 95% in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of certain enzymes. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
The future directions for 4-(3-Cyanophenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other chemicals. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its use as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its antifungal properties could lead to the development of more effective antifungal agents.
合成法
4-(3-Cyanophenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 4-methoxy-2-nitrophenol with sodium cyanide and sodium hydroxide. This reaction takes place in an aqueous solution at room temperature and is followed by the addition of sulfuric acid. The resulting compound is then filtered, washed, and recrystallized to obtain the desired product.
特性
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPANXDKWNGSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468199 |
Source


|
| Record name | AGN-PC-00B3JE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-methoxyphenol | |
CAS RN |
899827-16-8 |
Source


|
| Record name | AGN-PC-00B3JE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)




![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)


